d-AP5

Description

Properties

CAS No. |

79055-68-8 |

|---|---|

Molecular Formula |

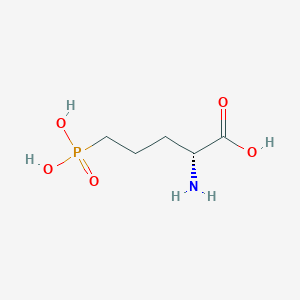

C5H11NO5P- |

Molecular Weight |

196.12 g/mol |

IUPAC Name |

[(4R)-4-amino-4-carboxybutyl]-hydroxyphosphinate |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1 |

InChI Key |

VOROEQBFPPIACJ-SCSAIBSYSA-M |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CP(=O)(O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O |

Appearance |

Assay:≥95%A crystalline solid |

Pictograms |

Irritant |

Synonyms |

2 Amino 5 phosphonopentanoate 2 Amino 5 phosphonopentanoic Acid 2 Amino 5 phosphonovalerate 2 Amino 5 phosphonovaleric Acid 2-Amino-5-phosphonopentanoate 2-Amino-5-phosphonopentanoic Acid 2-Amino-5-phosphonovalerate 2-Amino-5-phosphonovaleric Acid 2-APV 5 Phosphononorvaline 5-Phosphononorvaline d-APV dl-APV |

Origin of Product |

United States |

Foundational & Exploratory

D-AP5: A Technical Guide to a Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-amino-5-phosphonopentanoic acid (D-AP5), a synthetic amino acid analog, stands as a cornerstone tool in neuroscience research due to its selective and competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[2][5] this compound's ability to specifically block the glutamate binding site on the NMDA receptor allows for the precise dissection of NMDA receptor-dependent processes in both healthy and pathological states.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and visualizations of the signaling pathways it modulates.

Chemical Properties and Selectivity

This compound is the more biologically active stereoisomer of 2-amino-5-phosphonopentanoic acid.[7] Its chemical structure confers high selectivity for the NMDA receptor, with negligible effects on other glutamate receptors such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[8] This selectivity is crucial for isolating and studying the specific contributions of NMDA receptors to neuronal function.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂NO₅P | [7] |

| Molecular Weight | 197.13 g/mol | [7] |

| CAS Number | 79055-68-8 | [7] |

| Solubility | Soluble in water | [7] |

| Purity | Typically ≥98% | [7] |

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][8] In the synaptic cleft, glutamate released from the presynaptic terminal binds to NMDA receptors on the postsynaptic membrane. For the NMDA receptor channel to open, two conditions must be met: binding of both glutamate and a co-agonist (glycine or D-serine), and depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block.[5] this compound, by competing with glutamate for its binding site, prevents the conformational change necessary for channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[5] This blockade of ion flux effectively prevents the initiation of downstream signaling cascades that are dependent on NMDA receptor activation.

Figure 1: Competitive antagonism of this compound at the NMDA receptor glutamate binding site.

Quantitative Data: Potency and Efficacy

The potency of this compound as an NMDA receptor antagonist has been quantified in various experimental systems. The dissociation constant (Kd), a measure of binding affinity, and the half-maximal inhibitory concentration (IC50), a measure of functional inhibition, are key parameters.

| Parameter | Value | Experimental System | Reference |

| Kd | 1.4 µM | Radioligand binding assay | [6] |

| IC50 | 3.7 ± 0.32 µM | Antagonism of 40 µM NMDA in cortical wedges | [9] |

| IC50 (LTP) | ~10-50 µM | Inhibition of Long-Term Potentiation | [10][11] |

| Ki (GluN1/2A) | 52 nM | Schild analysis | [12] |

| Ki (GluN1/2B) | 782 nM | Schild analysis | [12] |

| Ki (GluN1/2C) | 107 nM | Schild analysis | [12] |

| Ki (GluN1/2D) | 400 nM | Schild analysis | [12] |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the use of this compound to demonstrate its NMDA receptor dependence.[10][13][14][15]

Materials:

-

Animals: Adult male Wistar rats or C57BL/6 mice.

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Dissection Buffer: Cold, oxygenated aCSF.

-

This compound Stock Solution: 50 mM in dH₂O.

-

Recording Equipment: Slice chamber, microscope, micromanipulators, amplifier, digitizer, stimulating and recording electrodes.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated dissection buffer.

-

Dissect out the hippocampus.

-

Cut 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20 minutes.

-

-

LTP Induction and this compound Application:

-

Control Group: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

-

This compound Group: Bath-apply this compound (typically 50 µM) for at least 20 minutes before HFS. Induce LTP with the same HFS protocol in the presence of this compound.

-

Washout Group (Optional): After HFS in the presence of this compound, wash out the drug by perfusing with normal aCSF for an extended period to observe any potential for LTP induction upon drug removal.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS.

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Plot the normalized fEPSP slope over time.

-

Compare the degree of potentiation between the control and this compound groups. In the control group, a sustained increase in the fEPSP slope (LTP) is expected. In the this compound group, LTP induction should be blocked.

Figure 2: Experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.

In Vivo Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used task to assess spatial learning and memory in rodents, processes known to be dependent on hippocampal NMDA receptors.[2][15][16]

Materials:

-

Animals: Adult male rats or mice.

-

Morris Water Maze: A circular pool (typically 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 20-22°C.

-

Escape Platform: A platform submerged 1-2 cm below the water surface.

-

Video Tracking System: A camera and software to record and analyze the animal's swim path.

-

This compound Delivery System: Osmotic minipumps for chronic intracerebroventricular (ICV) infusion.

Procedure:

-

Surgical Implantation of Osmotic Minipumps:

-

Anesthetize the animal.

-

Stereotaxically implant a cannula into a lateral ventricle.

-

Connect the cannula to an osmotic minipump filled with either vehicle (saline) or this compound solution, placed subcutaneously. The concentration of this compound will need to be optimized to achieve a behaviorally effective dose in the cerebrospinal fluid.

-

-

Acquisition Phase (Spatial Learning):

-

This phase typically lasts for 5-7 days with 4 trials per day.

-

Place the escape platform in a fixed location in one of the four quadrants of the maze.

-

For each trial, release the animal into the water facing the wall from one of four quasi-random start positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and swim path for each trial.

-

-

Probe Trial (Memory Retention):

-

24 hours after the final acquisition trial, remove the escape platform from the pool.

-

Place the animal in the maze for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Data Analysis:

-

Acquisition: Compare the escape latencies across training days for the vehicle and this compound groups. The vehicle group should show a decrease in escape latency over days, indicating learning. This compound is expected to impair this learning, resulting in longer escape latencies.

-

Probe Trial: Compare the percentage of time spent in the target quadrant between the two groups. The vehicle group should show a significant preference for the target quadrant, while the this compound group is expected to show a reduced or absent preference, indicating impaired spatial memory.

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex cascade of intracellular signaling events that are crucial for synaptic plasticity. This compound, by blocking this initial Ca²⁺ influx, prevents the activation of these downstream pathways.

Figure 3: Simplified NMDA receptor downstream signaling pathway and the inhibitory action of this compound.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the multifaceted roles of the NMDA receptor in synaptic function and dysfunction. Its high selectivity and well-characterized competitive mechanism of action provide a reliable means to investigate NMDA receptor-dependent processes, from the molecular level of synaptic plasticity to the complex behaviors of learning and memory. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the power of this compound in their scientific endeavors. A thorough understanding of its properties and applications is essential for advancing our knowledge of glutamatergic neurotransmission and developing novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 6. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. funjournal.org [funjournal.org]

- 13. scientifica.uk.com [scientifica.uk.com]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-AP5 in Elucidating the Mechanisms of Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a cornerstone pharmacological tool in neuroscience. We will explore its mechanism of action, detail its application in studying the molecular underpinnings of synaptic plasticity, and provide standardized experimental protocols for its use.

Introduction: The Pivotal Role of NMDA Receptors in Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning, memory, and neural development.[1] The discovery of N-methyl-D-aspartate (NMDA) receptors as critical mediators of many forms of plasticity revolutionized the field. A key breakthrough was the development of selective antagonists that could be used to probe the function of these receptors.[1][2]

This compound (also known as D-APV) emerged in the early 1980s as a potent and selective competitive antagonist of the NMDA receptor.[1][2] By competing with glutamate (B1630785) for its binding site on the GluN2 subunit, this compound effectively blocks receptor activation. This action prevents the influx of Ca²⁺ ions that is the critical trigger for a cascade of downstream signaling events leading to long-term potentiation (LTP) and long-term depression (LTD). Its reliability and specificity have made this compound an indispensable tool for dissecting the NMDA receptor's role in synaptic transmission and plasticity.

Mechanism of Action of this compound

This compound's primary role is the selective and competitive antagonism of NMDA receptors. Unlike non-competitive antagonists that block the ion channel pore (like MK-801), this compound competes directly with the neurotransmitter glutamate.

-

Competitive Binding: this compound binds to the glutamate-binding site on the NMDA receptor, preventing glutamate from activating the receptor.

-

Selectivity: It shows high selectivity for NMDA receptors with minimal effect on other glutamate receptors like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors at standard working concentrations.

-

Blockade of Downstream Signaling: By preventing NMDA receptor activation, this compound blocks the critical influx of calcium (Ca²⁺) into the postsynaptic neuron. This Ca²⁺ signal is the primary initiator for the activation of calcium-dependent enzymes, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which are essential for the induction of both LTP and LTD.

The logical action of this compound in the context of synaptic plasticity induction is illustrated below.

Quantitative Data on this compound Efficacy

The concentration of this compound required for effective blockade of NMDA receptor-dependent processes varies between experimental preparations. The following tables summarize typical concentrations and their observed effects.

Table 1: In Vitro Electrophysiology Studies

| Preparation | Target Pathway | Plasticity Type | This compound Concentration | Observed Effect | Reference(s) |

| Rat Hippocampal Slice | Schaffer Collateral (CA1) | LTP | 25-50 µM | Complete blockade of LTP induction. | |

| Rat Hippocampal Slice | Schaffer Collateral (CA1) | LTD | 50 µM | Complete blockade of LFS-induced LTD. | |

| Rat Hippocampal Slice | Perforant Path (DG) | LTD | 50 µM | Significant reduction of LTD. | |

| Rat Visual Cortex Slice | Layer IV -> III | LTP | 25 µM | Complete blockade of LTP induction. | |

| Spike-Timing-Dependent | Cortical Neurons | t-LTP / t-LTD | 50 µM | Prevents conversion of t-LTD to t-LTP by dopamine. |

Table 2: In Vivo Studies

| Animal Model | Administration Method | This compound Concentration | Behavioral Task | Observed Effect | Reference(s) |

| Rat | Chronic i.c.v. infusion | 30 mM at 0.5 µL/h | Morris Water Maze | Selective impairment of spatial learning acquisition. | |

| Rat | Chronic i.c.v. infusion | 0-50 mM (dose-range) | Morris Water Maze | Linear dose-dependent impairment of spatial learning. | |

| Rat | i.c.v. infusion | (Not specified) | Spatial Learning | Impairment of learning acquisition, but not retrieval. | |

| Rat | Microiontophoresis | (Not specified) | Associative Learning (Barrel Cortex) | Reduced learning-associated enhancement of neuronal responses. |

Experimental Protocols

The following are generalized protocols for using this compound to study synaptic plasticity. Researchers should optimize parameters for their specific setup.

Protocol 1: Induction of LTP in Hippocampal Slices

This protocol details a typical experiment to test if LTP at the Schaffer collateral-CA1 synapse is NMDA receptor-dependent.

Methodology Details:

-

Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from a rat or mouse brain in ice-cold, oxygenated ACSF.

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated ACSF (95% O₂/5% CO₂) at room temperature.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with ACSF at a controlled temperature (e.g., 32°C). A stimulating electrode is placed on the Schaffer collateral pathway and a recording electrode in the apical dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: A stable baseline of synaptic transmission is established by stimulating at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

Drug Application: this compound is added to the perfusing ACSF at a final concentration of 50 µM. The slice is allowed to equilibrate with the drug for at least 20 minutes before LTP induction. Control experiments are performed using ACSF without this compound.

-

LTP Induction: LTP is induced using a standard protocol, such as high-frequency stimulation (HFS; e.g., one 1-second train of 100 Hz) or theta-burst stimulation (TBS).

-

Post-Induction Recording: Synaptic strength is monitored for at least 60 minutes following the induction protocol.

-

Expected Outcome: In control slices, the fEPSP slope should show robust potentiation. In this compound treated slices, the induction of LTP will be completely blocked.

Protocol 2: In Vivo Spatial Learning and Memory Assessment

This protocol describes how this compound is used to investigate the role of NMDA receptors in hippocampus-dependent spatial learning.

Methodology Details:

-

Animal Surgery: Rats are anesthetized and stereotaxically implanted with a cannula aimed at one of the lateral ventricles. The cannula is connected to an osmotic minipump (e.g., Alzet) filled with either this compound solution (e.g., 30 mM in aCSF) or vehicle (aCSF). The pump is implanted subcutaneously.

-

Drug Infusion: The minipump delivers a continuous infusion of the drug over a period of 1-2 weeks.

-

Behavioral Testing: After a recovery period, animals undergo training in a hippocampus-dependent task like the Morris water maze.

-

Acquisition Phase: Rats are trained over multiple days to find a hidden platform in a pool of opaque water. The time (latency) and distance to find the platform are recorded.

-

Probe Trial: After training, the platform is removed, and the time spent in the target quadrant is measured to assess the spatial memory of the platform's location.

-

-

Post-mortem Analysis: Following behavioral testing, animals can be used for in vivo electrophysiology to confirm that the infused this compound concentration was sufficient to block hippocampal LTP.

-

Expected Outcome: Rats infused with this compound are expected to show significant impairment in learning the location of the hidden platform compared to control animals. They typically spend less time in the target quadrant during the probe trial, indicating a deficit in spatial memory formation.

Concluding Remarks

This compound has been instrumental in establishing the canonical model of synaptic plasticity, where the NMDA receptor acts as a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization to trigger long-term changes in synaptic strength. Its use has demonstrated that this mechanism is not just a cellular phenomenon but is directly linked to the processes of learning and memory at the organismal level. While newer tools, including subunit-specific antagonists and genetic models, are now available to probe the intricacies of different NMDA receptor subtypes, this compound remains a fundamental, reliable, and widely-used antagonist for confirming the general involvement of NMDA receptors in any given physiological or pathological process. For any researcher in the field of synaptic function or drug development targeting glutamatergic systems, a thorough understanding of this compound's application and mechanism is essential.

References

The Role of d-AP5 in Modulating Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. The induction of the most common form of LTP at excitatory synapses in the hippocampus is critically dependent on the activation of N-methyl-d-aspartate (NMDA) receptors. D-2-amino-5-phosphonopentanoic acid (d-AP5 or d-APV) is a potent and selective competitive antagonist of the NMDA receptor, making it an invaluable pharmacological tool for the study of synaptic plasticity. This technical guide provides an in-depth overview of this compound and its effects on LTP, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in in vitro LTP experiments, and a visualization of the associated signaling pathways.

Introduction to this compound and Long-Term Potentiation

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] It is a primary experimental model for investigating the synaptic basis of learning and memory. The induction of NMDAR-dependent LTP is triggered by a significant influx of calcium (Ca2+) through the NMDA receptor channel.[2] This influx is contingent on the coincident binding of glutamate (B1630785) and postsynaptic membrane depolarization, which relieves the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[2]

This compound is a synthetic amino acid derivative that acts as a selective competitive antagonist at the glutamate binding site of the NMDA receptor.[3] Its high affinity and selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, have made it an essential tool in neuroscience research.[3] By binding to the NMDA receptor, this compound prevents the binding of glutamate and thereby inhibits the ion channel opening, blocking the Ca2+ influx necessary for the induction of LTP. It is important to note that this compound typically has no discernible effect on baseline synaptic transmission evoked by low-frequency stimulation.

Quantitative Effects of this compound on Long-Term Potentiation

The inhibitory effect of this compound on LTP is dose-dependent. Numerous studies have quantified this relationship, typically by measuring the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices. Below is a summary of key quantitative findings from the literature.

| Parameter | Value | Brain Region/Synapse | Species | Reference |

| LTP Inhibition | Complete blockade | Hippocampus (CA1) | Rat | |

| 30 µM | ||||

| IC50 for LTP Inhibition | 0.95 µM | Hippocampus (CA1) | Rat | |

| IC50 for STP(1) Inhibition | 0.16 µM | Hippocampus (CA1) | Rat | |

| IC50 for STP(2) Inhibition | 10.5 µM | Hippocampus (CA1) | Rat | |

| fEPSP Slope Reduction | ~71% with 2.0-2.5 µM released this compound (caged) | Hippocampus (CA1) | Rat | |

| ~95% with 10 µM released this compound (caged) | Hippocampus (CA1) | Rat | ||

| Effect on Baseline fEPSP | No significant change with 30 µM | Zebrafish (Dl-Dm pathway) | Zebrafish |

STP(1) and STP(2) refer to two distinct components of short-term potentiation with different sensitivities to this compound.

Experimental Protocols

The following sections provide a detailed methodology for investigating the effects of this compound on LTP in acute hippocampal slices, a widely used ex vivo preparation.

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.

Materials:

-

Rodent (rat or mouse)

-

Anesthesia (e.g., isoflurane)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibratome or tissue chopper

-

Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.

-

Incubation chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.

Procedure:

-

Anesthetize the animal and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampi from both hemispheres.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.

-

Allow the slices to recover for at least 1 hour before commencing recordings.

Electrophysiological Recording of Long-Term Potentiation

This protocol outlines the procedure for extracellular field potential recording in the CA1 region of the hippocampus.

Materials:

-

Recording chamber for submerged or interface slice maintenance

-

Perfusion system with oxygenated aCSF at 30-32°C

-

Micromanipulators

-

Stimulating electrode (e.g., concentric bipolar tungsten electrode)

-

Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)

-

Amplifier, digitizer, and data acquisition software

-

This compound stock solution

Procedure:

-

Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

-

Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).

-

Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Deliver single baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum.

-

Record a stable baseline for at least 20-30 minutes.

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.

-

Continue recording the fEPSP at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the baseline.

Application of this compound

This compound is typically applied via bath perfusion to ensure even distribution throughout the slice.

Procedure:

-

Prepare a stock solution of this compound in water or aCSF.

-

During the baseline recording period, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 30 µM for complete blockade of LTP).

-

Perfuse with the this compound-containing aCSF for at least 15-20 minutes before delivering the HFS to allow for equilibration within the tissue.

-

Deliver the HFS protocol in the continued presence of this compound.

-

Observe the effect on LTP induction. Typically, in the presence of an effective concentration of this compound, HFS will fail to induce a lasting potentiation of the fEPSP.

-

To demonstrate the reversibility of the this compound effect, a washout period with normal aCSF can be performed, followed by another HFS protocol.

Signaling Pathways and Visualizations

The induction of NMDAR-dependent LTP involves a complex cascade of intracellular signaling events that are initiated by the influx of Ca2+ through the NMDA receptor. This compound blocks the initial trigger for this cascade.

NMDA Receptor-Dependent Signaling Pathway in LTP Induction

Upon high-frequency stimulation, glutamate release and postsynaptic depolarization lead to the opening of NMDA receptors and Ca2+ influx. This rise in intracellular Ca2+ activates several key downstream signaling molecules, including:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme that is activated by Ca2+/calmodulin. Activated CaMKII can autophosphorylate, leading to persistent activity even after Ca2+ levels have returned to baseline. CaMKII phosphorylates various substrates, including AMPA receptors, which enhances their function and promotes their insertion into the postsynaptic membrane.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are also activated downstream of Ca2+ signaling and contribute to the phosphorylation of various synaptic proteins.

-

cAMP response element-binding protein (CREB): A transcription factor that, when phosphorylated, can regulate the expression of genes involved in the late phase of LTP and the structural remodeling of synapses.

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of NMDA receptor-dependent LTP and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on LTP in hippocampal slices.

Caption: Logical relationship illustrating how this compound blocks the induction of LTP.

Conclusion

This compound is an indispensable tool for the study of synaptic plasticity. Its selective antagonism of the NMDA receptor allows for the precise dissection of the role of this receptor in the induction of long-term potentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the mechanisms of LTP and the effects of NMDA receptor modulation. The visualization of the underlying signaling pathways further clarifies the critical role of the NMDA receptor and the mechanism by which this compound exerts its inhibitory effects on this fundamental process of synaptic plasticity.

References

D-AP5: A Technical Guide to its Chemical Properties, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Amino-5-phosphonopentanoic acid (D-AP5), a synthetic amino acid analog, stands as a cornerstone tool in neuroscience research. Its significance lies in its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, complete with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Properties and Structure

This compound is the D-enantiomer of 2-amino-5-phosphonopentanoic acid, with the L-isomer being significantly less active. The D-isomer is the biologically active form that competitively inhibits the glutamate (B1630785) binding site on the NMDA receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-5-phosphonopentanoic acid | --INVALID-LINK-- |

| Synonyms | D-APV, D-2-Amino-5-phosphonovaleric acid | --INVALID-LINK-- |

| Chemical Formula | C₅H₁₂NO₅P | |

| Molecular Weight | 197.13 g/mol | |

| CAS Number | 79055-68-8 | |

| Melting Point | 245-246 °C | [1] |

| Solubility | Water: up to 100 mM | |

| 1 M NH₄OH: 50 mg/mL | [2] | |

| PBS (pH 7.2): 10 mg/mL | --INVALID-LINK-- | |

| DMSO: Insoluble | [3] | |

| Ethanol: Insoluble | [3] |

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Description | Reference |

| Kd | 1.4 µM | Dissociation constant for the NMDA receptor | [3][4] |

| IC₅₀ | 3.7 µM | Half maximal inhibitory concentration for NMDA-induced depolarization in cortical wedges | [5] |

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by acting as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a cascade of downstream signaling events that underpin synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By competitively binding to the glutamate site, this compound prevents the conformational changes necessary for channel opening, thereby blocking the influx of Ca²⁺ and inhibiting these downstream processes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor-Mediated Currents

This protocol details the recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices and their blockade by this compound.

a. Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O.

-

Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 1 MgCl₂, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

b. Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Visualize neurons using a microscope with infrared differential interference contrast optics.

-

Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine-Na₂, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA (pH adjusted to 7.2-7.3 with CsOH).

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include an AMPA receptor antagonist (e.g., 10 µM NBQX) in the aCSF.

-

Evoke EPSCs using a stimulating electrode placed near the neuron.

-

After establishing a stable baseline of NMDA receptor-mediated EPSCs, apply this compound (e.g., 50 µM) to the bath to confirm the blockade of the currents.

Morris Water Maze for Spatial Learning Assessment

This protocol describes the use of the Morris water maze to assess the effect of this compound on spatial learning and memory.[6][7]

a. Apparatus:

-

A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint.

-

A hidden escape platform submerged ~1 cm below the water surface.

-

A video tracking system to record the animal's swim path.

-

Distal visual cues placed around the room.

b. Procedure:

-

Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

-

Drug Administration: Administer this compound (e.g., via osmotic minipump for chronic infusion) or vehicle to the animals according to the experimental design.[6]

-

Acquisition Training:

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, place the animal into the pool at one of four quasi-random start locations, facing the wall.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and swim path for each trial.

-

-

Probe Trial:

-

24 hours after the last training trial, remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

-

Enantioselective Synthesis of D-(-)-2-Amino-5-phosphonopentanoic Acid

A detailed protocol for the enantioselective synthesis of this compound has been described by Jacobsen et al. (1995). The key step involves the asymmetric Strecker reaction. A simplified conceptual workflow is presented below. For detailed reaction conditions, reagents, and purification methods, refer to the original publication.

Signaling Pathways Downstream of NMDA Receptor Activation

Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex array of intracellular signaling cascades that are fundamental to synaptic plasticity. This compound, by blocking this initial Ca²⁺ trigger, effectively inhibits these downstream pathways.

A key player in this cascade is Calcium/calmodulin-dependent protein kinase II (CaMKII). The influx of Ca²⁺ through the NMDA receptor leads to the activation of calmodulin, which in turn activates CaMKII. Activated CaMKII can then phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength, a hallmark of LTP. Other important downstream effectors include protein kinase A (PKA), protein kinase C (PKC), and the Ras-MAPK pathway, which can lead to changes in gene expression and long-lasting structural modifications at the synapse.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the NMDA receptor in neuronal function and dysfunction. Its high selectivity and well-characterized mechanism of action make it a reliable antagonist for in vitro and in vivo studies. This guide provides a comprehensive resource for researchers utilizing this compound, offering detailed information on its chemical properties, experimental application, and the signaling pathways it modulates. A thorough understanding of these aspects is crucial for the accurate interpretation of experimental results and for the advancement of our knowledge in neuroscience and the development of novel therapeutics for neurological disorders.

References

- 1. hplc.eu [hplc.eu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the D-AP5 Binding Site on the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the binding site of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5) on the N-methyl-D-aspartate (NMDA) receptor. This compound is a pivotal pharmacological tool, acting as a selective and competitive antagonist at the glutamate (B1630785) binding site, thereby inhibiting NMDA receptor-mediated synaptic plasticity.[1][2] Understanding the precise molecular interactions between this compound and the NMDA receptor is crucial for the rational design of novel therapeutics targeting neurological disorders.

The this compound Binding Pocket: A Structural Perspective

This compound selectively targets the ligand-binding domain (LBD) of the GluN2 subunits of the heterotetrameric NMDA receptor.[3][4] The NMDA receptor is typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[5][6] this compound exerts its inhibitory effect by competing with the endogenous agonist, glutamate, for binding to the GluN2 LBD.[1][3]

Crystal structures of the GluN1/GluN2A LBD heterodimer in complex with this compound have provided high-resolution insights into the binding mechanism.[3] These studies reveal that this compound stabilizes an "open" conformation of the bilobed GluN2A LBD, which is distinct from the "closed" conformation induced by agonist binding. This open conformation is incapable of triggering the conformational changes required for ion channel gating, thus leading to receptor inhibition.[3][7]

The binding of this compound within the inter-domain cleft of the GluN2A LBD is characterized by a series of specific polar and non-polar interactions. Key residues from both the upper (D1) and lower (D2) domains of the LBD contribute to the binding affinity and specificity. Notably, the phosphono group of this compound forms a crucial polar interaction with Tyr730, a residue unique to NMDA receptor GluN2 subunits, which plays a significant role in distinguishing NMDA receptors from other ionotropic glutamate receptors.[3]

Quantitative Binding Data

The affinity of this compound for the NMDA receptor has been quantified through various experimental techniques, primarily radioligand binding assays. This data is essential for comparing the potency of different antagonists and for understanding the structure-activity relationship.

| Parameter | Value | Receptor Subtype | Method | Reference |

| Kd | 1.4 µM | Native NMDA Receptors | Not Specified | [8] |

| Ki | 0.71 µM | GluN1/GluN2A | Not Specified | [9] |

| Binding Affinity | 282 nM | GluN1/GluN2A | Not Specified | [10] |

Experimental Protocols

The elucidation of the this compound binding site and its affinity for the NMDA receptor relies on a combination of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

X-ray Crystallography of Ligand-Binding Domain Heterodimers

This technique provides atomic-level structural information of the receptor in complex with its ligand.

Methodology:

-

Protein Expression and Purification: The ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits are co-expressed, often in insect or mammalian cells, and purified to homogeneity.

-

Crystallization: The purified GluN1/GluN2A LBD heterodimer is crystallized in the presence of the agonist glycine (B1666218) (for the GluN1 subunit) and the antagonist this compound (for the GluN2A subunit).[3]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[3]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic model of the protein-ligand complex is built and refined.[3]

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Membranes containing NMDA receptors are prepared from brain tissue (e.g., rat cerebral cortex) or from cells expressing recombinant receptors.[11][12]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled competitor, this compound.[13][14]

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes with the bound radioligand.[12][14]

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11][12]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the NMDA receptor and the experimental workflows used to study it.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spring8.or.jp [spring8.or.jp]

- 7. rupress.org [rupress.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: D-AP5 Concentration for Blocking LTP in Hippocampal Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, for the experimental blockade of long-term potentiation (LTP) in hippocampal slices. Accurate and effective inhibition of NMDA receptor-dependent LTP is crucial for studying the molecular mechanisms of synaptic plasticity and for the development of novel therapeutics targeting glutamatergic signaling.

Quantitative Data Summary

The effective concentration of this compound required to block LTP in hippocampal slices can vary depending on the specific experimental conditions, including the LTP induction protocol, the specific hippocampal subfield being studied, and the species. The following table summarizes quantitative data from various studies.

| This compound Concentration | Hippocampal Region & Synapse | Species | LTP Induction Protocol | Effect on LTP | Reference |

| 20 µM (DL-AP5) | CA1 | Not Specified | Primed-burst stimulation | Complete prevention of fEPSP-LTP | [1] |

| 25 µM (D-APV) | CA3 (Mossy Fiber) | Rat | 100 PRE-POST pairings (2 Hz) | Nearly abolished postsynaptic Ca2+ transients | [2] |

| 30 µM | CA1 (CA3/CA1 synapses) | Rat | 100 Hz stimulation | Complete inhibition of LTP induction | [3] |

| 30 µM | Not Specified | Not Specified | Not Specified | Afferent volley and background noise remain | [4] |

| 50 µM | CA1 | Rat | Threshold Theta Burst Stimulation (TBS) | Completely blocked TBS-induced LTP | [5] |

| ≥50 µM (d,l-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | Complete LTP inhibition | |

| 5 µM (d-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | No effect on LTP | |

| 10 µM (d,l-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | No effect on LTP |

Note: D-APV is another name for this compound. DL-AP5 is a racemic mixture of the D and L isomers, with the D isomer being the active antagonist of the NMDA receptor.

Experimental Protocols

The following is a generalized protocol for investigating the effect of this compound on LTP in hippocampal slices. Specific parameters may need to be optimized for individual experimental setups.

Hippocampal Slice Preparation

-

Animal Anesthesia and Euthanasia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane, urethane) following approved institutional animal care and use committee protocols. Perform euthanasia by decapitation.

-

Brain Extraction and Dissection: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting aCSF is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.

-

Slicing: Mount the hippocampus on a vibratome stage and cut transverse slices (typically 300-400 µm thick).

-

Recovery: Transfer the slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2) bubbled with 95% O2 / 5% CO2. Allow slices to recover at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

-

Electrode Placement: Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the stratum radiatum of CA1) and a recording electrode in the corresponding dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After establishing a stable recording, deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable baseline response. The stimulus intensity should be adjusted to elicit a response that is approximately 30-50% of the maximum fEPSP slope.

This compound Application

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in water or a suitable buffer.

-

Bath Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration (e.g., 20-50 µM).

-

Pre-incubation: Switch the perfusion to the this compound-containing aCSF and allow it to perfuse the slice for at least 20-30 minutes before inducing LTP. This ensures that the drug has reached equilibrium in the tissue.

LTP Induction and Post-Induction Recording

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol to the stimulating electrode. Common protocols include:

-

High-Frequency Tetanus: One or more trains of 100 Hz for 1 second.

-

Theta Burst Stimulation (TBS): Bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a theta frequency (e.g., 5 Hz).

-

-

Post-Induction Recording: Immediately following the induction protocol, resume baseline stimulation frequency and record the fEPSP for at least 60 minutes to assess the magnitude and stability of LTP.

-

Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. Compare the degree of potentiation in control slices (no this compound) with that in this compound treated slices. A complete block of LTP is characterized by the absence of a sustained increase in the fEPSP slope following the induction protocol.

Visualizations

Signaling Pathway of NMDA Receptor-Dependent LTP and this compound Inhibition

Caption: this compound competitively blocks glutamate binding to the NMDA receptor, preventing Ca2+ influx and subsequent LTP induction.

Experimental Workflow for this compound Application in LTP Studies

References

Preparing D-AP5 Stock Solutions for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-2-amino-5-phosphonopentanoic acid (d-AP5 or d-APV) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with glutamate (B1630785) for its binding site on the NMDA receptor complex.[1][2] Due to its selectivity, this compound is an invaluable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, particularly in studies of synaptic plasticity, learning, and memory.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro experiments.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 197.13 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility in Water | Up to 100 mM | |

| Solubility in DMSO | Insoluble or slightly soluble | |

| Solubility in Ethanol | Insoluble |

Stock Solution Preparation

For most in vitro applications, this compound is dissolved in water. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in the experimental buffer.

Materials

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol for Preparing a 100 mM this compound Stock Solution

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 197.13 g/mol = 19.71 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out 19.71 mg of this compound powder using an analytical balance.

-

-

Dissolve the this compound:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add 1 mL of high-purity water.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

-

Sterile Filter the Stock Solution:

-

To ensure sterility for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

-

Storage:

-

Store the 100 mM this compound stock solution in aliquots at -20°C for long-term storage.

-

For short-term use, aqueous solutions can be stored at 4°C for up to a few days, however, it is generally recommended to use fresh solutions or freshly thawed aliquots for each experiment to ensure potency.

-

Application Notes: In Vitro Use of this compound

This compound is widely used in a variety of in vitro preparations, including primary neuronal cultures, brain slices, and heterologous expression systems. The optimal concentration of this compound will vary depending on the specific application and experimental goals.

| Application | Typical Working Concentration | Notes | Reference |

| Inhibition of NMDA-mediated synaptic plasticity (LTP/LTD) | 50 µM | This concentration is often sufficient to achieve complete blockade of NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD). | |

| Electrophysiology (e.g., whole-cell patch clamp) | 10 - 100 µM | The concentration can be titrated to achieve the desired level of NMDA receptor antagonism. Complete block of NMDA receptor-mediated currents is typically observed at 50 µM. | |

| Neuroprotection assays | 25 - 100 µM | Used to investigate the role of NMDA receptor-mediated excitotoxicity in neuronal cell death. | |

| Calcium imaging | 50 µM | To isolate non-NMDA receptor-mediated calcium signals. |

Experimental Protocol: Inhibition of NMDA Receptor-Mediated Currents in Electrophysiology

This protocol describes a general procedure for using this compound to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in whole-cell voltage-clamp recordings from neurons in brain slices.

Materials

-

Brain slices (e.g., hippocampal or cortical)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording pipette filled with internal solution

-

This compound stock solution (100 mM)

-

Perfusion system

Procedure

-

Prepare the Recording Setup:

-

Obtain stable whole-cell recordings from the neuron of interest.

-

Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

-

Establish a Baseline:

-

Evoke synaptic responses by stimulating afferent fibers.

-

Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).

-

-

Apply this compound:

-

Dilute the 100 mM this compound stock solution into the aCSF to the desired final concentration (e.g., 50 µM).

-

Switch the perfusion to the aCSF containing this compound.

-

-

Record the Effect:

-

Continue to evoke and record EPSCs.

-

Observe the reduction in the amplitude of the NMDA receptor-mediated component of the EPSC. The effect of this compound is typically rapid.

-

-

Washout (Optional):

-

To confirm the reversibility of the block, switch the perfusion back to the control aCSF (without this compound).

-

Monitor the recovery of the NMDA receptor-mediated EPSCs.

-

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway Blocked by this compound

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor, thereby preventing channel opening and the subsequent influx of calcium ions (Ca²⁺). This blockade inhibits the downstream signaling cascade that is crucial for many forms of synaptic plasticity.

Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.

Experimental Workflow for this compound Stock Preparation

The following diagram illustrates the logical flow of preparing a this compound stock solution for in vitro experiments.

References

Application Notes and Protocols: Bath Application of D-AP5 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological recordings. This compound is an invaluable tool for isolating and studying NMDA receptor-mediated synaptic transmission and plasticity.[1][2][3][4]

Introduction

This compound acts by competing with glutamate (B1630785) at its binding site on the NMDA receptor. This antagonism is reversible and selective, making this compound a cornerstone pharmacological agent for investigating the role of NMDA receptors in various physiological and pathological processes, including long-term potentiation (LTP), learning, and memory. It is the more potent isomer of DL-AP5.

Data Presentation

The following table summarizes the quantitative data for the bath application of this compound in electrophysiology experiments, as cited in the literature.

| Parameter | Value | Experimental Context | Source |

| Working Concentration | 1 - 10 µM | Reduction of NMDA receptor-mediated currents | |

| 30 µM | Complete inhibition of LTP induction | ||

| 50 µM | Complete abolition of evoked NMDA receptor-mediated currents | ||

| 100 µM | Blockade of NMDA receptor-mediated EPSCs | ||

| Stock Solution | 10 mM | In water | |

| 100 mM | In water | ||

| Effect on EPSC | Reduced to 82.4 ± 4.6% of baseline | 50 µM this compound application on peak synaptic current | |

| Effect on EPSC Decay | Reduced from 15.95 ± 3.37 ms (B15284909) to 5.68 ± 3.37 ms | 50 µM this compound application | |

| LTP Inhibition | Complete block of LTP induction | Pre-perfusion with 30 µM this compound for 10 minutes | |

| Reversibility | LTP can be induced after washout | Washout of 30 µM this compound for 30 minutes |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, refer to the following diagrams.

Caption: this compound competitively antagonizes the glutamate binding site on the NMDA receptor.

Caption: A typical workflow for a bath application electrophysiology experiment.

Experimental Protocols

This section details the methodologies for preparing and applying this compound in acute brain slice electrophysiology.

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation : this compound is soluble in water. To prepare a 100 mM stock solution, dissolve 19.71 mg of this compound (MW: 197.13 g/mol ) in 1 mL of deionized water. For a 10 mM stock solution, dissolve 1.97 mg in 1 mL of water. If solubility issues arise, gentle warming in a water bath or sonication can be used.

-

Storage : Store stock solutions at -20°C for up to one month. For daily use, it is recommended to prepare fresh solutions.

-

Working Solution Preparation : On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 50 µM). Ensure thorough mixing.

Protocol for Bath Application of this compound in Acute Brain Slices

This protocol is generalized and may require optimization for specific experimental preparations.

-

Slice Preparation :

-

Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.

-

Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 110 choline (B1196258) chloride, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 glucose.

-

Transfer slices to a holding chamber with aCSF (in mM: 119 NaCl, 2.5 KCl, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 glucose, 2.0 CaCl₂, 1.3 MgCl₂) saturated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature before recording.

-

-

Electrophysiological Recording :

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.

-

Obtain whole-cell patch-clamp or field potential recordings from the neuron or brain region of interest.

-

To isolate NMDA receptor-mediated currents, it is common to include antagonists for AMPA and GABA-A receptors in the aCSF (e.g., CNQX or NBQX, and a GABA-A receptor antagonist). For voltage-clamp experiments isolating NMDA currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block.

-

-

This compound Application :

-

Establish a stable baseline recording for at least 10-20 minutes.

-

Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).

-

Continuously record the synaptic responses until a steady-state block is achieved. The time to full effect will depend on the flow rate and volume of the recording chamber.

-

-

Washout :

-

To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF (without this compound).

-

Continue recording to observe the washout of the antagonist and the recovery of the synaptic response. Complete washout may take 30 minutes or longer.

-

Conclusion

This compound is a potent and selective tool for the study of NMDA receptor function in electrophysiology. Careful preparation of solutions and a well-defined experimental protocol are crucial for obtaining reliable and reproducible results. The provided data and protocols serve as a detailed guide for researchers to effectively utilize this compound in their investigations of synaptic transmission and plasticity.

References

Application Notes and Protocols for In Vivo Administration of D-AP5 via Osmotic Minipumps

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of the selective NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5), using osmotic minipumps. This method allows for continuous and controlled delivery of this compound to target tissues, making it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.[1][2][3][4][5]

Overview

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site. Its in vivo administration via osmotic minipumps offers a reliable method for long-term studies, avoiding the stress and variability associated with repeated injections. This document outlines the necessary materials, detailed experimental protocols for different routes of administration, and key quantitative data from published studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing in vivo this compound administration via osmotic minipumps.

Table 1: this compound Dosage and Administration Parameters

| Animal Model | Route of Administration | This compound Concentration | Infusion Rate | Osmotic Minipump Model | Duration | Key Findings | Reference |

| Rat | Intracerebroventricular | 0-50 mM | 1.25 µl/hr | CMA 100 | Not Specified | Dose-dependent impairment of spatial learning and hippocampal LTP. | |

| Rat | Intracerebroventricular | 30 mM D,L-AP5 | Not Specified | Not Specified | Not Specified | Impaired performance on a non-spatial operant DRL task. | |

| Rat | Intrathecal | Not Specified | Not Specified | 2001 | 6 days | Inhibited pertussis toxin-induced thermal hyperalgesia. | |

| Rat | Hippocampus | Not Specified | Not Specified | 1007D | 7, 14 days | Blockade sustained retention of spatial reference memory. | |

| Rat | Posterodorsal subnucleus | Not Specified | Not Specified | 1002 | 14 days | Regulated the timing of puberty onset in female rats. | |

| Mouse | Nucleus Accumbens | 5 µg | Not Specified | Not Specified | Not Specified | Induced locomotor stimulation in monoamine-depleted mice. |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the following diagrams.

References

- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 5. This compound [bio-gems.com]

Application Notes and Protocols for D-AP5 Infusion in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in rodent behavioral research.

Introduction

This compound is a crucial pharmacological tool for investigating the role of NMDA receptor-dependent synaptic plasticity in various behavioral paradigms.[1][2][3] By competitively binding to the glutamate (B1630785) site on the NMDA receptor, this compound effectively blocks its activation, thereby inhibiting processes like long-term potentiation (LTP) which are thought to underlie learning and memory.[3][4] Its use in targeted brain infusions allows researchers to dissect the specific contributions of different neural circuits to complex behaviors such as spatial learning, memory consolidation, and fear conditioning.

The D-isomer (this compound) is significantly more potent than the L-isomer in antagonizing the NMDA receptor. These protocols outline the necessary steps for stereotaxic cannula implantation and subsequent this compound infusion to study its effects on rodent behavior.

Quantitative Data Summary

The following tables summarize typical this compound infusion parameters as reported in various rodent behavioral studies. These values serve as a guideline and may require optimization for specific experimental questions and target brain regions.

Table 1: this compound Infusion Parameters in Rats

| Brain Region | Concentration | Infusion Volume | Infusion Rate | Behavioral Task | Reference |

| Intracerebroventricular (ICV) | 0-50 mM (in aCSF via osmotic minipump) | Not specified (chronic infusion) | Not specified | Open-field water maze | |

| Intracerebroventricular (ICV) | 30 mM (in aCSF via osmotic minipump) | 0.5 µL/h | 0.5 µL/h | Place and cued navigation | |

| Intracerebroventricular (ICV) | 30 mM D,L-AP5 (in vehicle via osmotic minipump) | Not specified | Not specified | DRL-18 s schedule | |

| Hippocampal Dentate Gyrus | Not specified | 0.5 µL | Not specified | Formalin pain test | |

| Nucleus Accumbens | 100 µM or 200 µM (co-infused with 1 mM NMDA) | Not specified | Not specified | In vivo microdialysis (dopamine release) |

Note: aCSF refers to artificial cerebrospinal fluid.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol describes the procedure for implanting a guide cannula into a specific brain region of a rodent, a prerequisite for targeted drug infusion in awake, behaving animals.

Materials:

-

Stereotaxic frame with ear bars and a nose cone for anesthesia delivery

-

Anesthesia machine with isoflurane (B1672236)

-

Heating pad to maintain body temperature

-

Surgical instruments (scalpel, forceps, hemostats, etc.), sterilized

-

Electric drill with fine drill bits

-

Guide cannula and dummy cannula of the appropriate length

-

Stainless steel screws for anchoring

-

Dental acrylic/cement

-

Suture material or wound clips

-

Analgesics (e.g., buprenorphine, carprofen) and local anesthetic (e.g., bupivacaine)

-

Topical antibiotic ointment

-

0.9% sterile saline

-

Personal protective equipment (gloves, mask, lab coat)

Procedure:

-

Animal Preparation:

-

Administer pre-operative analgesics as per your institution's approved animal care protocol.

-

Anesthetize the rodent in an induction chamber with 3-4% isoflurane.

-

Once deeply anesthetized (confirmed by lack of pedal reflex), transfer the animal to the stereotaxic frame, securing its head with the ear bars and nose cone (supplying 1-2% isoflurane for maintenance).

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the scalp and sterilize the area using an alternating sequence of povidone-iodine and 70% ethanol (B145695) scrubs.

-

Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Retract the skin and periosteum to clearly visualize the skull landmarks, bregma and lambda.

-

Level the skull by ensuring the dorsal-ventral (DV) coordinates for bregma and lambda are the same, and that medial-lateral (ML) coordinates at two points equidistant from the midline are also the same.

-

Using a rodent brain atlas, determine the anteroposterior (AP) and ML coordinates for your target brain region, relative to bregma.

-

Mark the target location on the skull.

-

Drill 2-3 small holes for anchor screws, avoiding major blood vessels and sutures. Insert the screws.

-

At the target coordinates, drill a hole large enough for the guide cannula to pass through without resistance.

-

-

Cannula Implantation:

-

Mount the guide cannula (with the dummy cannula inserted) onto the stereotaxic arm.

-

Lower the cannula to the surface of the brain (dura). Record this DV coordinate.

-

Slowly lower the cannula to the predetermined DV coordinate for your target structure.

-

Mix the dental acrylic and apply it around the base of the cannula, covering the anchor screws to build a secure headcap. Ensure the acrylic does not cover the cannula opening.

-

Allow the acrylic to fully harden.

-

-

Post-Operative Care:

-

Once the cement is hard, carefully remove the stereotaxic arm.

-

Suture the scalp or use wound clips to close the incision around the headcap.

-

Apply a topical antibiotic ointment around the wound margin.

-

Discontinue anesthesia and move the animal to a clean recovery cage placed partially on a heating pad.

-

Administer post-operative analgesics for at least 48 hours.

-

Monitor the animal closely until it is fully ambulatory. Animals should be housed individually to prevent damage to the implant.

-

Allow the animal to recover for at least 5-7 days before any behavioral testing or infusion.

-

Protocol 2: this compound Microinfusion

This protocol details the preparation and infusion of this compound into a previously cannulated rodent.

Materials:

-

This compound powder

-

Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline for vehicle

-

Microinfusion pump

-

Syringes (e.g., 10 µL Hamilton syringe)

-

PE tubing to connect the syringe to the internal cannula

-

Internal cannula (injector) that extends slightly beyond the guide cannula

-

Handling and restraint equipment for the animal

Procedure:

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound in aCSF or saline. The concentration will depend on the target region and desired behavioral effect (see Table 1). For example, a 30 mM solution can be used for intraventricular infusion.

-

Ensure the pH of the solution is adjusted to 7.2-7.4.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Infusion Procedure:

-

Gently handle and restrain the animal. For some paradigms, the infusion can be done in the home cage or behavioral apparatus to minimize stress.

-